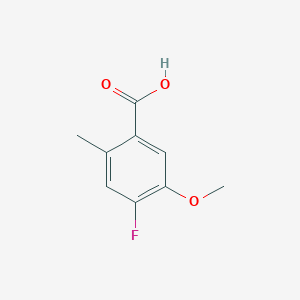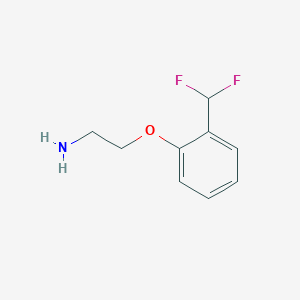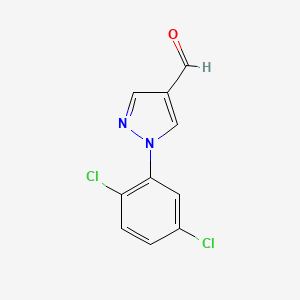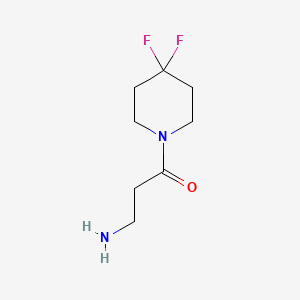![molecular formula C10H14FN B1470533 Ethyl[(3-fluoro-5-methylphenyl)methyl]amine CAS No. 1522963-69-4](/img/structure/B1470533.png)
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine
描述
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine, also known as EFMA, is a synthetic organic compound that has gained attention in recent years due to its potential applications in scientific research. EFMA is a derivative of aniline and is used to study the effects of fluoroalkyl groups on the reactivity of anilines. EFMA has been found to be useful in the synthesis of a variety of compounds and its unique properties have made it a valuable tool in the laboratory.
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that Ethyl[(3-fluoro-5-methylphenyl)methyl]amine may also interact with various biological targets.
Mode of Action
The specific mode of action of this compound is currently unknown. It’s plausible that it may participate in reactions similar to the suzuki–miyaura cross-coupling , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
It’s possible that it may be involved in the protodeboronation of alkyl boronic esters , a process that has been used in the formal total synthesis of various compounds .
Result of Action
The presence of a benzene ring in the compound allows for resonance stabilization of carbocations, which means that substitutions are likely to occur at the benzylic position .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
实验室实验的优点和局限性
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine has a number of advantages when used in laboratory experiments. This compound has a low toxicity, which makes it safe to use in laboratory experiments. This compound is also relatively inexpensive and easy to obtain. Additionally, this compound is highly reactive and can be used to synthesize a variety of compounds. The main limitation of this compound is that it is not as stable as other compounds and can degrade over time.
未来方向
The potential applications of Ethyl[(3-fluoro-5-methylphenyl)methyl]amine are still being explored. Future research could focus on the development of new syntheses of this compound, as well as the development of more efficient methods for the synthesis of this compound-containing compounds. Additionally, future research could focus on the development of new applications for this compound, such as in the synthesis of pharmaceuticals and natural products. Finally, further research could focus on the biochemical and physiological effects of this compound, as well as the potential toxicity of this compound.
科学研究应用
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine has been found to be a useful tool in scientific research due to its unique properties. This compound has been used in the synthesis of a variety of compounds including fluorinated analogues of drugs, fluorinated analogues of natural products, fluorinated peptides, and fluorinated polymers. This compound has also been used in the synthesis of complex molecules, such as those found in pharmaceuticals and natural products. This compound has been found to be useful in the study of the effects of fluoroalkyl groups on the reactivity of anilines.
生化分析
Biochemical Properties
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, leading to altered phosphorylation states of downstream targets. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes. Threshold effects and dose-response relationships have been documented in various studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and effects of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can impact its overall effects. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
N-[(3-fluoro-5-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-7-9-4-8(2)5-10(11)6-9/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDARJVZJWMREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone](/img/structure/B1470452.png)





![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470460.png)
![1-(Aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1470463.png)

![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470465.png)



